8-Bromo-2,4-dimethoxyquinazoline
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Overview
Description
8-Bromo-2,4-dimethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dimethoxyquinazoline typically involves the bromination of 2,4-dimethoxyquinazoline. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . The reaction conditions often include the use of solvents like 1,4-dioxane and water, with potassium carbonate as a base, and the reaction is carried out under an inert atmosphere at reflux temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted quinazolines depending on the nucleophile used.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Scientific Research Applications
8-Bromo-2,4-dimethoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of quinazoline derivatives.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dimethoxyquinazoline involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with other molecular targets, including receptors and ion channels, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,4-dimethoxyquinazoline
- 8-Chloro-2,4-dimethoxyquinazoline
- 8-Bromo-2,4-dimethoxyquinoline
Uniqueness
8-Bromo-2,4-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 8-position and methoxy groups at the 2 and 4 positions enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in the synthesis of novel quinazoline-based drugs and other bioactive molecules .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
8-bromo-2,4-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-6-4-3-5-7(11)8(6)12-10(13-9)15-2/h3-5H,1-2H3 |
InChI Key |
HEICNCDEBRDHJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C=CC=C2Br)OC |
Origin of Product |
United States |
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